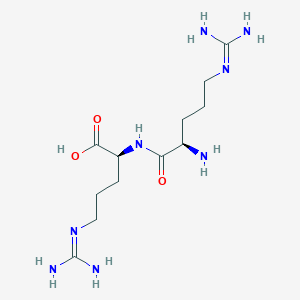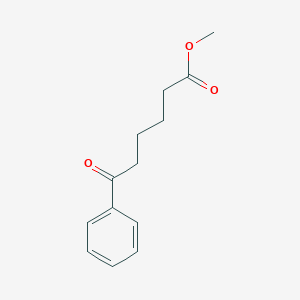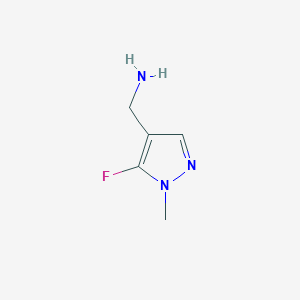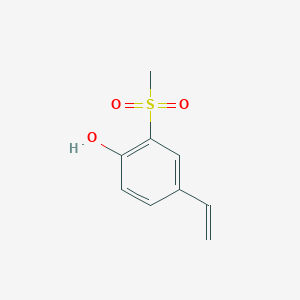
Sodium 2,5-dichloropyridine-3-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2,5-dichloropyridine-3-sulfinate: is an organosulfur compound that belongs to the class of sodium sulfinates. These compounds are known for their versatility in synthetic organic chemistry, particularly in the formation of sulfur-containing compounds. This compound is characterized by the presence of two chlorine atoms and a sulfinate group attached to a pyridine ring, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,5-dichloropyridine-3-sulfinate typically involves the reaction of 2,5-dichloropyridine with sodium sulfite under specific conditions. The reaction is usually carried out in an aqueous medium, and the temperature and pH are carefully controlled to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{2,5-dichloropyridine} + \text{sodium sulfite} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The scalability of the synthesis is crucial for its application in large-scale manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2,5-dichloropyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form sulfides.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sodium 2,5-dichloropyridine-3-sulfonate.
Reduction: 2,5-dichloropyridine-3-sulfide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium 2,5-dichloropyridine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds. It is also employed in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological sulfinate interactions.
Industry: this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of sodium 2,5-dichloropyridine-3-sulfinate involves its interaction with various molecular targets. The sulfinate group can act as a nucleophile, participating in substitution reactions with electrophilic centers. The chlorine atoms on the pyridine ring can also undergo nucleophilic substitution, leading to the formation of new compounds. The specific pathways and targets depend on the reaction conditions and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
- Sodium pyridine-3-sulfinate
- Sodium 2-chloropyridine-3-sulfinate
- Sodium 3,5-dichloropyridine-2-sulfinate
Comparison: Sodium 2,5-dichloropyridine-3-sulfinate is unique due to the presence of two chlorine atoms at the 2 and 5 positions of the pyridine ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions compared to other sodium sulfinates. The position of the chlorine atoms can influence the electronic properties of the compound, making it suitable for specific applications in synthetic chemistry and industrial processes.
Propriétés
Formule moléculaire |
C5H2Cl2NNaO2S |
|---|---|
Poids moléculaire |
234.03 g/mol |
Nom IUPAC |
sodium;2,5-dichloropyridine-3-sulfinate |
InChI |
InChI=1S/C5H3Cl2NO2S.Na/c6-3-1-4(11(9)10)5(7)8-2-3;/h1-2H,(H,9,10);/q;+1/p-1 |
Clé InChI |
HIADYDDOJWCMON-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C=NC(=C1S(=O)[O-])Cl)Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130506.png)
![N-[4,6-Bis(2-methoxyanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130513.png)



![Tert-butyl 2-oxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13130534.png)
![7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13130545.png)







